molecular formula C15H12ClN5O2S2 B11387446 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387446
M. Wt: 393.9 g/mol
InChI Key: KXSZYJIIDQGSLY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethylsulfanyl group, a thiadiazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized via a cyclization reaction involving a thiosemicarbazide derivative and an appropriate acid chloride.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction using an ethylthiol reagent.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving a hydrazine derivative and a diketone.

    Coupling with the Chlorophenyl Group: The final step involves coupling the chlorophenyl group with the pyridazine-thiadiazole intermediate through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-(ethylsulfanyl)-5-phenyl-1H-imidazole
  • 3-(3-chlorophenyl)-4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazole

Uniqueness

1-(3-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and ring systems, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C15H12ClN5O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C15H12ClN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)6-7-21(20-12)10-5-3-4-9(16)8-10/h3-8H,2H2,1H3,(H,17,18,23)

InChI Key

KXSZYJIIDQGSLY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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